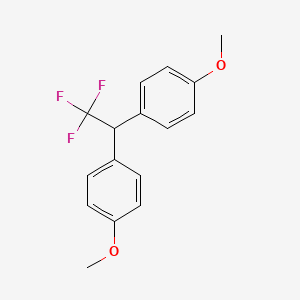
1,1'-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene): is a chemical compound with the molecular formula C16H14F3O2 It is characterized by the presence of two methoxybenzene groups connected via a trifluoroethane bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzene with a trifluoroethane derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 4-methoxybenzene reacts with 2,2,2-trifluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts alkylation process, including precise control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The trifluoroethane bridge can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The trifluoroethane bridge and methoxybenzene groups can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)dibenzene
- 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-chlorobenzene)
- 1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-bromobenzene)
Uniqueness
1,1’-(2,2,2-Trifluoroethane-1,1-diyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may have different substituents on the aromatic rings.
特性
CAS番号 |
384-97-4 |
|---|---|
分子式 |
C16H15F3O2 |
分子量 |
296.28 g/mol |
IUPAC名 |
1-methoxy-4-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15F3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 |
InChIキー |
YZYLIFPICMLCKO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


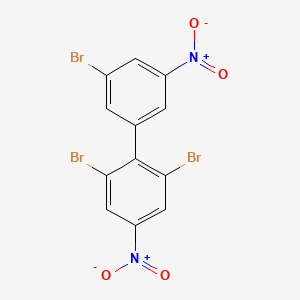
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
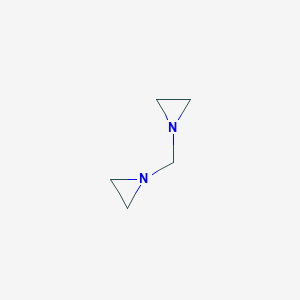
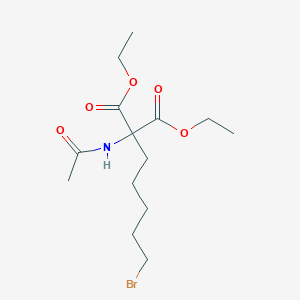
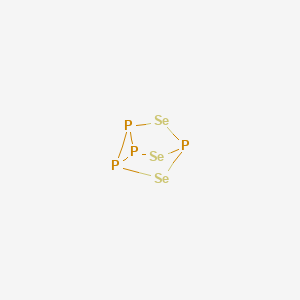
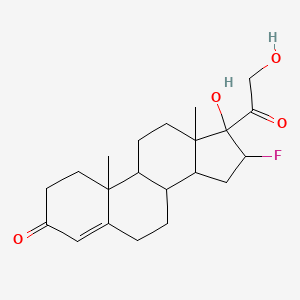
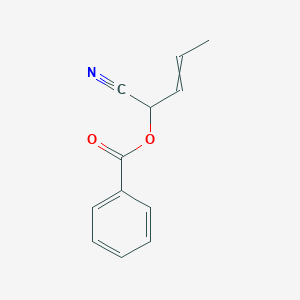
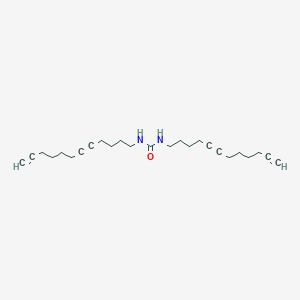

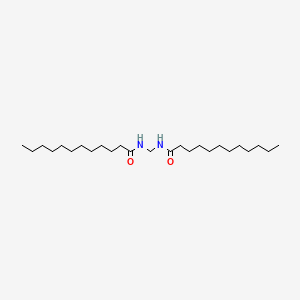
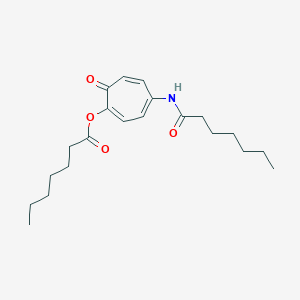
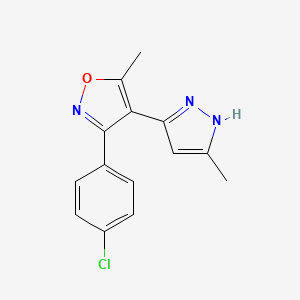
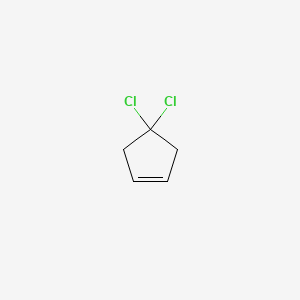
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
